molecular formula C14H19NO B5245202 N-cyclohexyl-2-methylbenzamide CAS No. 6641-67-4

N-cyclohexyl-2-methylbenzamide

Cat. No.: B5245202
CAS No.: 6641-67-4
M. Wt: 217.31 g/mol
InChI Key: MDXWMUYRRDYWKZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-methylbenzamide is an organic compound with the molecular formula C14H19NO It is a derivative of benzamide, where the amide nitrogen is substituted with a cyclohexyl group and the benzene ring is substituted with a methyl group at the second position

Scientific Research Applications

N-cyclohexyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-2-methylbenzamide can be synthesized through the direct condensation of 2-methylbenzoic acid and cyclohexylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of cyclohexylamine. The reaction is carried out under reflux conditions in an inert solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as Lewis acids (e.g., zinc chloride) can further improve the reaction rate and selectivity. The product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-methylbenzoic acid derivatives.

    Reduction: Cyclohexyl-2-methylbenzylamine.

    Substitution: Halogenated derivatives of this compound.

Comparison with Similar Compounds

    N-cyclohexylbenzamide: Lacks the methyl group on the benzene ring, resulting in different chemical reactivity and biological activity.

    2-methylbenzamide: Lacks the cyclohexyl group, which affects its solubility and interaction with biological targets.

    N-methyl-2-methylbenzamide: Substitution of the amide nitrogen with a methyl group instead of a cyclohexyl group, leading to different steric and electronic properties.

Uniqueness: N-cyclohexyl-2-methylbenzamide is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic characteristics. These features influence its chemical reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-cyclohexyl-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)14(16)15-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXWMUYRRDYWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985067
Record name N-Cyclohexyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-67-4
Record name NSC17927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclohexyl-2-methylbenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.9 PARTS OF CYCLOHEXYLAMINE IS DISSOLVED IN 100 PARTS OF BENZENE AND THE MIXTURE IS REACTED WITH 15.5 PARTS OF 2-METHYLBENZOYL CHLORIDE IN THE PRESENCE OF 12 PARTS OF TRIETHYLAMINE AT 10°C. The whole is stirred for 3 hours at 60°C and then cooled; the precipitated triethylamine chloride is filtered, the filtrate is concentrated under vacuum and the residue is recrystallized from a mixture of methanol and water.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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